Cas no 379253-91-5 (3-(2-bromophenyl)-1-(4-chlorophenyl)urea)

3-(2-Bromophenyl)-1-(4-chlorophenyl)urea is a substituted urea derivative with potential applications in medicinal chemistry and agrochemical research. Its distinct molecular structure, featuring both bromo and chloro substituents on aromatic rings, offers versatility in synthetic pathways and interaction with biological targets. The compound may serve as an intermediate in the development of enzyme inhibitors or receptor modulators due to its urea core, which is known for hydrogen-bonding capabilities. The halogenated aromatic groups enhance stability and may influence binding affinity in target systems. This compound is of interest for researchers exploring structure-activity relationships in drug discovery or crop protection agents. Proper handling and storage are recommended due to its reactive functional groups.
3-(2-bromophenyl)-1-(4-chlorophenyl)urea structure
379253-91-5 structure
Product Name:3-(2-bromophenyl)-1-(4-chlorophenyl)urea
CAS No:379253-91-5
MF:C13H10BrClN2O
MW:325.588301181793
CID:3086017
PubChem ID:781159
Update Time:2025-05-20

3-(2-bromophenyl)-1-(4-chlorophenyl)urea Chemical and Physical Properties

Names and Identifiers

    • 3-(2-bromophenyl)-1-(4-chlorophenyl)urea
    • AKOS000205068
    • EN300-54958
    • SR-01000198826
    • 379253-91-5
    • C13H10BrClN2O
    • EQA25391
    • G34638
    • Z44586384
    • SR-01000198826-1
    • N-(2-BROMOPHENYL)-N'-(4-CHLOROPHENYL)UREA
    • 1-(2-bromophenyl)-3-(4-chlorophenyl)urea
    • Inchi: 1S/C13H10BrClN2O/c14-11-3-1-2-4-12(11)17-13(18)16-10-7-5-9(15)6-8-10/h1-8H,(H2,16,17,18)
    • InChI Key: DEGYMMIWUNLOAR-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1NC(NC1C=CC(=CC=1)Cl)=O

Computed Properties

  • Exact Mass: 323.96650Da
  • Monoisotopic Mass: 323.96650Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 41.1Ų

3-(2-bromophenyl)-1-(4-chlorophenyl)urea Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AV42695-50mg
1-(2-bromophenyl)-3-(4-chlorophenyl)urea
379253-91-5 95%
50mg
$80.00 2024-04-20
A2B Chem LLC
AV42695-100mg
1-(2-bromophenyl)-3-(4-chlorophenyl)urea
379253-91-5 95%
100mg
$105.00 2024-04-20
A2B Chem LLC
AV42695-250mg
1-(2-bromophenyl)-3-(4-chlorophenyl)urea
379253-91-5 95%
250mg
$132.00 2024-04-20
A2B Chem LLC
AV42695-500mg
1-(2-bromophenyl)-3-(4-chlorophenyl)urea
379253-91-5 95%
500mg
$220.00 2024-04-20
A2B Chem LLC
AV42695-1g
1-(2-bromophenyl)-3-(4-chlorophenyl)urea
379253-91-5 95%
1g
$305.00 2024-04-20
A2B Chem LLC
AV42695-2.5g
1-(2-bromophenyl)-3-(4-chlorophenyl)urea
379253-91-5 95%
2.5g
$565.00 2024-04-20
A2B Chem LLC
AV42695-5g
1-(2-bromophenyl)-3-(4-chlorophenyl)urea
379253-91-5 95%
5g
$818.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2034843-1g
1-(2-Bromophenyl)-3-(4-chlorophenyl)urea
379253-91-5
1g
¥2038.00 2024-05-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2034843-5g
1-(2-Bromophenyl)-3-(4-chlorophenyl)urea
379253-91-5
5g
¥5082.00 2024-05-16
Enamine
EN300-54958-0.05g
1-(2-bromophenyl)-3-(4-chlorophenyl)urea
379253-91-5 95.0%
0.05g
$42.0 2025-02-20

3-(2-bromophenyl)-1-(4-chlorophenyl)urea Related Literature

Additional information on 3-(2-bromophenyl)-1-(4-chlorophenyl)urea

Introduction to 3-(2-bromophenyl)-1-(4-chlorophenyl)urea (CAS No. 379253-91-5)

3-(2-bromophenyl)-1-(4-chlorophenyl)urea, identified by its Chemical Abstracts Service (CAS) number 379253-91-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of urea derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of both bromo and chloro substituents on the aromatic rings, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and drug development.

The synthesis of 3-(2-bromophenyl)-1-(4-chlorophenyl)urea involves a series of well-established organic reactions, including condensation and halogenation processes. The precise arrangement of the bromo and chloro groups on the phenyl rings enhances the molecule's ability to interact with biological targets, such as enzymes and receptors. This spatial arrangement is critical for modulating the compound's pharmacokinetic and pharmacodynamic profiles, which are essential factors in drug design.

In recent years, there has been a growing interest in exploring the pharmacological potential of urea derivatives due to their ability to inhibit various enzymatic pathways involved in diseases such as cancer, inflammation, and neurodegenerative disorders. The bromo and chloro substituents in 3-(2-bromophenyl)-1-(4-chlorophenyl)urea serve as key functional groups that can be further modified to enhance binding affinity and selectivity towards specific biological targets. This flexibility makes it an attractive candidate for structure-activity relationship (SAR) studies, which are fundamental in drug discovery.

One of the most compelling aspects of 3-(2-bromophenyl)-1-(4-chlorophenyl)urea is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. Researchers have leveraged this compound to develop novel molecules with enhanced therapeutic efficacy and reduced side effects. For instance, derivatives of this structure have been investigated for their antitumor properties, where they exhibit inhibitory effects on key signaling pathways involved in cancer cell proliferation and survival.

The role of halogenated aromatic compounds in medicinal chemistry cannot be overstated. The presence of bromine and chlorine atoms not only influences the electronic properties of the molecule but also facilitates further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions allow chemists to introduce additional functional groups at specific positions on the aromatic rings, thereby tailoring the biological activity of the resulting compounds.

Recent advancements in computational chemistry have further accelerated the discovery process for compounds like 3-(2-bromophenyl)-1-(4-chlorophenyl)urea. Molecular modeling techniques, including docking studies and virtual screening, have enabled researchers to predict the binding interactions between this molecule and its target proteins with high accuracy. Such computational approaches complement traditional experimental methods by providing rapid insights into potential drug candidates, thereby streamlining the drug development pipeline.

The therapeutic applications of 3-(2-bromophenyl)-1-(4-chlorophenyl)urea extend beyond oncology. Preliminary studies have suggested that this compound may also have utility in treating inflammatory diseases by modulating immune responses. The ability of urea derivatives to act as immunomodulators has been an area of active research, with several clinical trials underway evaluating their efficacy in conditions such as rheumatoid arthritis and multiple sclerosis.

In addition to its pharmaceutical potential, 3-(2-bromophenyl)-1-(4-chlorophenyl)urea has shown promise in agricultural research. Certain derivatives of this compound have demonstrated herbicidal and pesticidal properties, making them valuable candidates for developing environmentally sustainable crop protection agents. The structural diversity inherent in urea-based compounds allows for fine-tuning their activity against specific pests or weeds while minimizing harm to non-target organisms.

The synthesis and characterization of 3-(2-bromophenyl)-1-(4-chlorophenyl)urea have been optimized through continuous improvements in synthetic methodologies. Modern techniques such as flow chemistry and microwave-assisted synthesis have enabled higher yields and purities, reducing production costs and environmental impact. These advancements align with global efforts to promote green chemistry principles, ensuring that pharmaceutical intermediates like this one are produced sustainably.

The future prospects for 3-(2-bromophenyl)-1-(4-chlorophenyl)urea are bright, with ongoing research focusing on expanding its applications across multiple therapeutic areas. Collaborative efforts between academia and industry are essential to translate laboratory findings into clinical reality. As our understanding of disease mechanisms continues to evolve, compounds like this will play a pivotal role in developing next-generation therapeutics that address unmet medical needs.

In conclusion, 3-(2-bromophenyl)-1-(4-chlorophenyl)urea (CAS No. 379253-91-5) represents a significant advancement in medicinal chemistry due to its versatile structural framework and broad range of potential applications. Its role as a key intermediate in drug development underscores its importance in both academic research and industrial settings. As scientists continue to explore its pharmacological properties, we can expect further breakthroughs that will benefit patients worldwide.

Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk